N-(2-cyanophenyl)thiourea
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Overview
Description
N-(2-Cyanophenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features a cyanophenyl group attached to the nitrogen atom, making it a unique derivative of thiourea. Thioureas have a wide range of applications in organic synthesis, pharmaceuticals, and industrial processes due to their versatile chemical properties.
Mechanism of Action
Target of Action
Thiourea derivatives, a class to which n-(2-cyanophenyl)thiourea belongs, have been known to interact with various biological targets due to their diverse biological applications .
Mode of Action
Thiourea derivatives are known for their diverse biological applications, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Thiourea derivatives have been associated with various biological applications, indicating that they may influence multiple biochemical pathways .
Pharmacokinetics
It is known that thiourea derivatives exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics .
Result of Action
Thiourea derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The environment can play a significant role in the effectiveness of many chemical compounds, including thiourea derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Cyanophenyl)thiourea can be synthesized through various methods. One common approach involves the reaction of 2-cyanophenyl isothiocyanate with primary or secondary amines. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under mild conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes steps such as solvent recovery and recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(2-Cyanophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, including halides, amines, and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives with different substituents.
Scientific Research Applications
N-(2-Cyanophenyl)thiourea has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly against enzymes like acetylcholinesterase and butyrylcholinesterase.
Medicine: Research has explored its potential as an anticancer and antimicrobial agent due to its ability to interact with biological macromolecules.
Industry: this compound is used in the production of dyes, photographic chemicals, and rubber vulcanization accelerators.
Comparison with Similar Compounds
N-Phenylthiourea: Similar in structure but lacks the cyanophenyl group.
N,N’-Diphenylthiourea: Contains two phenyl groups instead of a cyanophenyl group.
N-(2-Methoxyphenyl)thiourea: Features a methoxy group instead of a cyano group.
Uniqueness: N-(2-Cyanophenyl)thiourea is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
(2-cyanophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKLQFHXYCVOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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